1-(1,1-Difluoroethyl)-2,3-difluorobenzene
Overview
Description
1-(1,1-Difluoroethyl)-2,3-difluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing cost-effective and abundant raw materials such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to maximize yield and purity, making the process economically viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the difluoroethyl group can be replaced by other functional groups.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which can be further modified for specific applications .
Scientific Research Applications
1-(1,1-Difluoroethyl)-2,3-difluorobenzene has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to mimic the steric and electronic features of other functional groups, enhancing drug potency and selectivity.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(1,1-difluoroethyl)-2,3-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a reagent in the synthesis of difluoroethylated aromatics.
1,1-Difluoroethane (C2H4F2): A related compound with similar chemical properties.
Uniqueness: 1-(1,1-Difluoroethyl)-2,3-difluorobenzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFWRAEJCOERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273414 | |
Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-08-5 | |
Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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